

Upadacitinib vs. Filgotinib: A Comparative Analysis in Rheumatoid Arthritis Clinical Trials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CS587

Cat. No.: B12398261

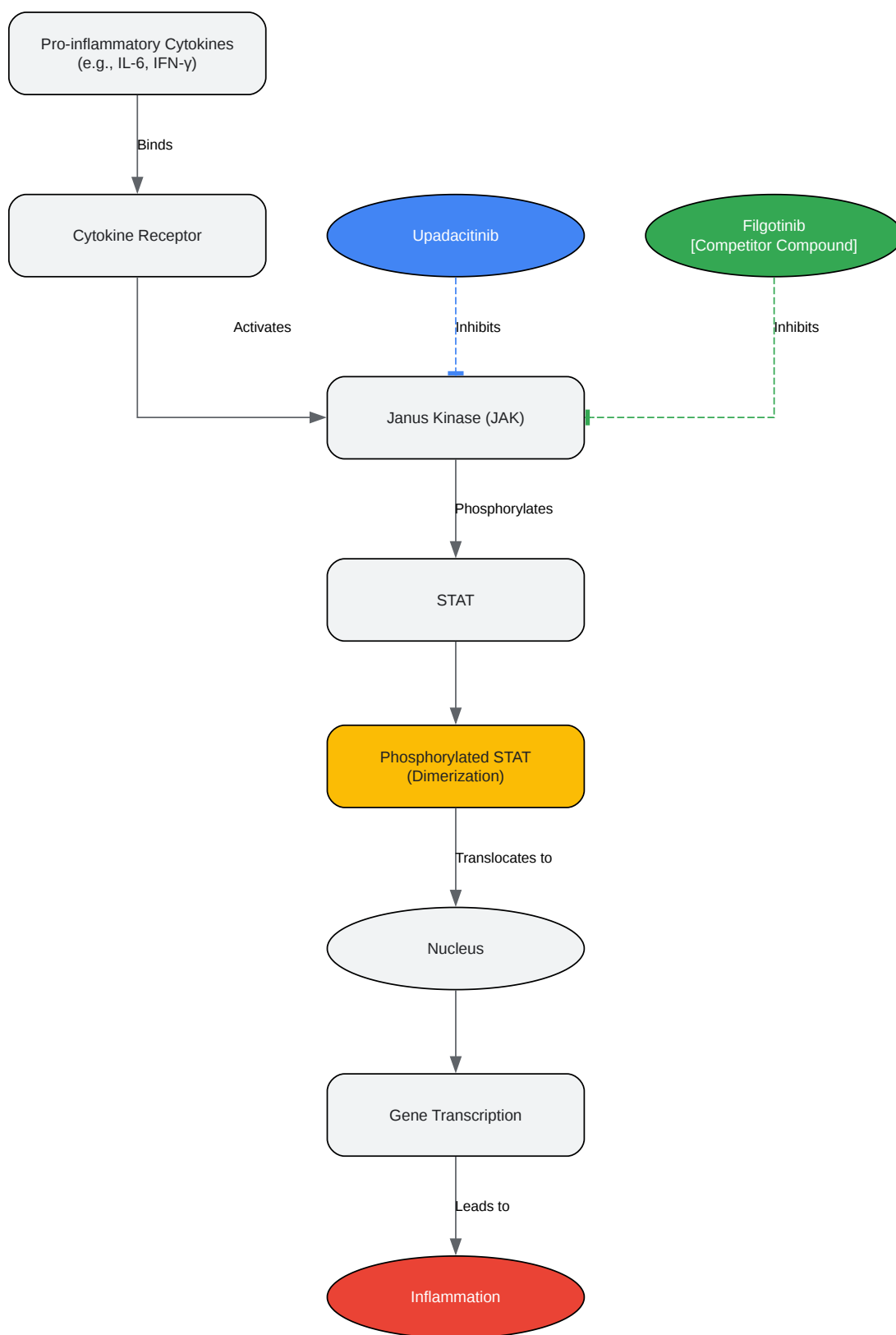
[Get Quote](#)

In the landscape of targeted synthetic disease-modifying antirheumatic drugs (DMARDs) for rheumatoid arthritis (RA), two prominent Janus kinase (JAK) inhibitors, Upadacitinib and Filgotinib, have emerged as significant therapeutic options. This guide provides an objective comparison of their performance in clinical trials, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Targeting the JAK-STAT Pathway

Both Upadacitinib and Filgotinib exert their therapeutic effects by inhibiting the Janus kinase family of enzymes, which are crucial components of the intracellular signaling pathway for numerous cytokines involved in the pathogenesis of rheumatoid arthritis.[1][2][3] By blocking JAK enzymes, these drugs interfere with the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[4][5] This disruption prevents the translocation of STATs to the cell nucleus, thereby downregulating the transcription of pro-inflammatory genes.[6][7]

While both are selective for JAK1, they exhibit different selectivity profiles across the JAK family (JAK1, JAK2, JAK3, and TYK2), which may influence their efficacy and safety profiles.[8][9][10][11] Upadacitinib is a selective JAK1 inhibitor, while Filgotinib is considered a JAK1-preferential inhibitor.[1][2]



[Click to download full resolution via product page](#)

Caption: Simplified JAK-STAT Signaling Pathway and Inhibition by Upadacitinib and Filgotinib.

Head-to-Head and Comparative Clinical Trial Data

The efficacy and safety of Upadacitinib and Filgotinib have been extensively evaluated in several Phase 3 clinical trial programs, namely the SELECT program for Upadacitinib and the FINCH program for Filgotinib.[\[12\]](#)[\[13\]](#)[\[14\]](#) These trials have assessed the drugs in various RA patient populations, including those with an inadequate response to methotrexate (MTX-IR) and biologic DMARDs (bDMARD-IR).

Efficacy in Methotrexate-Inadequate Responders

A key head-to-head comparison can be drawn from the SELECT-COMPARE trial for Upadacitinib and the FINCH 1 trial for Filgotinib, both of which included an active comparator arm with adalimumab in MTX-IR patients.[\[14\]](#)[\[15\]](#)

Endpoint (Week 12)	Upadacitinib 15 mg + MTX (SELECT-COMPARE) [15] [16]	Filgotinib 200 mg + MTX (FINCH 1) [14]	Adalimumab + MTX (SELECT-COMPARE) [15]	Adalimumab + MTX (FINCH 1) [14]	Placebo + MTX (SELECT-COMPARE) [16]	Placebo + MTX (FINCH 1) [14]
ACR20	71%	76.6%	63%	70.3%	36%	49.9%
ACR50	45%	47.2%	29%	35.1%	15%	19.8%
ACR70	25%	26.1%	13%	14.2%	5%	6.7%
DAS28-CRP <2.6 (Remission)	29%	30.7%	18%	21.9%	6%	8.1%

ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria;
DAS28-CRP: Disease Activity Score in 28 joints using C-reactive protein.

Safety Profile Overview

The safety profiles of both drugs are generally consistent with other JAK inhibitors.[\[17\]](#) Commonly reported adverse events include upper respiratory tract infections, nausea, and

headache.[2] Events of special interest for the JAK inhibitor class include herpes zoster, venous thromboembolism, and changes in laboratory parameters such as lipid levels and creatine phosphokinase.[17][18]

Experimental Protocols

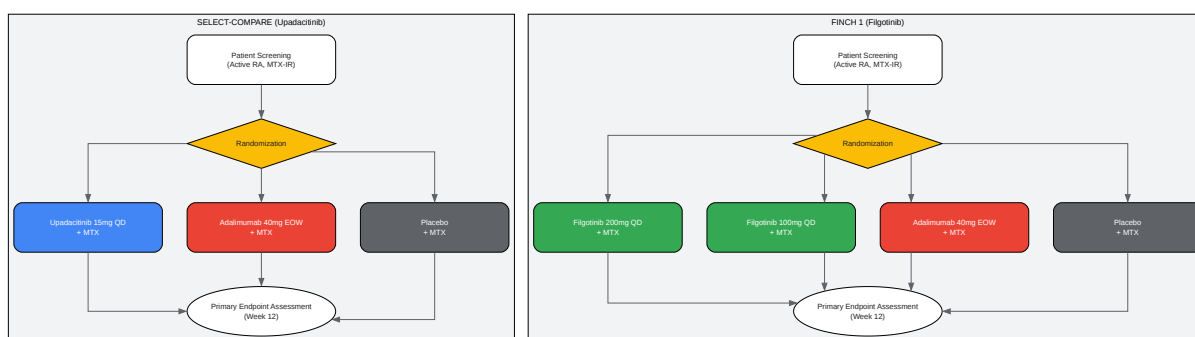
SELECT-COMPARE Trial (Upadacitinib)

- Objective: To evaluate the efficacy and safety of upadacitinib compared with placebo and adalimumab in patients with moderately to severely active RA and an inadequate response to methotrexate.[16][19]
- Design: Phase 3, multicenter, randomized, double-blind, placebo- and active-controlled study.[15][16]
- Patient Population: Adults with active RA who were on a stable dose of methotrexate.[19]
- Intervention: Patients were randomized to receive upadacitinib (15 mg once daily), adalimumab (40 mg every other week), or placebo, all in combination with their background methotrexate therapy.[16]
- Primary Endpoints: Proportion of patients achieving ACR20 response and the proportion of patients with a DAS28-CRP of less than 2.6 at Week 12.[15]

FINCH 1 Trial (Filgotinib)

- Objective: To assess the efficacy and safety of filgotinib versus placebo or adalimumab in patients with moderately to severely active RA and an inadequate response to methotrexate.[14]
- Design: Phase 3, randomized, double-blind, placebo- and active-controlled trial.[14]
- Patient Population: Adults with active RA who had an inadequate response to methotrexate.[14]
- Intervention: Patients were randomized to receive filgotinib (200 mg or 100 mg once daily), adalimumab (40 mg every other week), or placebo, all in combination with background methotrexate.[14]

- Primary Endpoint: Proportion of patients achieving an ACR20 response at Week 12.[14]



[Click to download full resolution via product page](#)

Caption: High-level workflow of the SELECT-COMPARE and FINCH 1 clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Upadacitinib: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Filgotinib - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Filgotinib Maleate? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of action of Upadacitinib hemihydrate? [synapse.patsnap.com]
- 6. RINVOQ® (upadacitinib) Mechanism of Action [rinvoqhcp.com]
- 7. Filgotinib | C21H23N5O3S | CID 49831257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Upadacitinib Mechanism of Action Explained | Pediatric Rheumatology Insights | RHAPP [contentrheum.com]
- 9. academic.oup.com [academic.oup.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Upadacitinib and filgotinib: the role of JAK1 selective inhibition in the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rheumatv.com [rheumatv.com]
- 13. Upadacitinib for Patients with Rheumatoid Arthritis: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Filgotinib versus placebo or adalimumab in patients with rheumatoid arthritis and inadequate response to methotrexate: a phase III randomised clinical trial | Annals of the Rheumatic Diseases [ard.bmj.com]
- 15. SELECT-COMPARE – Upadacitinib for Rheumatoid Arthritis [52in52.goodybedside.georgetown.domains]
- 16. firstwordpharma.com [firstwordpharma.com]
- 17. Upadacitinib Safety Similar to Other Jakinibs for RA - The Rheumatologist [the-rheumatologist.org]
- 18. POS0849 LONG-TERM SAFETY AND EFFICACY OF UPADACITINIB OR ADALIMUMAB IN PATIENTS WITH RHEUMATOID ARTHRITIS: 5-YEAR DATA FROM THE SELECT-COMPARE STUDY | Annals of the Rheumatic Diseases [ard.bmj.com]
- 19. Upadacitinib for RA: Researchers Compared Upadacitinib with Placebo & Adalimumab in Patients with RA & an Inadequate Response to Methotrexate - The Rheumatologist [the-

rheumatologist.org]

- To cite this document: BenchChem. [Upadacitinib vs. Filgotinib: A Comparative Analysis in Rheumatoid Arthritis Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12398261#cs587-versus-competitor-compound-in-clinical-trials]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com